molecular formula C19H20BrNO5S B3458952 ethyl 5-acetyl-2-{[(4-bromo-3-methylphenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxylate

ethyl 5-acetyl-2-{[(4-bromo-3-methylphenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxylate

Cat. No.: B3458952
M. Wt: 454.3 g/mol
InChI Key: KEJBLOWRYCGELG-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-2-{[(4-bromo-3-methylphenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxylate is a thiophene-based derivative characterized by a multi-substituted aromatic framework. Its structure comprises:

  • A thiophene ring substituted at position 2 with an [(4-bromo-3-methylphenoxy)acetyl]amino group, at position 4 with a methyl group, and at position 5 with an acetyl group.
  • An ethyl ester at position 3 of the thiophene ring.
  • A phenoxyacetyl side chain bearing a bromo substituent at the para position and a methyl group at the meta position of the phenyl ring.

The molecular formula is inferred as C₁₉H₂₀BrNO₅S (molecular weight ~454.3 g/mol), with the bromo and methyl groups on the phenoxy moiety likely influencing steric, electronic, and pharmacokinetic properties.

Properties

IUPAC Name

ethyl 5-acetyl-2-[[2-(4-bromo-3-methylphenoxy)acetyl]amino]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO5S/c1-5-25-19(24)16-11(3)17(12(4)22)27-18(16)21-15(23)9-26-13-6-7-14(20)10(2)8-13/h6-8H,5,9H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJBLOWRYCGELG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)COC2=CC(=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a family of substituted thiophene carboxylates with variations in the aryloxy/aryl substituents, halogenation patterns, and side-chain modifications. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Thiophene Derivatives

Compound Name Substituents (Position 2) Molecular Formula Molecular Weight (g/mol) Key Differences References
Target Compound : Ethyl 5-acetyl-2-{[(4-bromo-3-methylphenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxylate [(4-Bromo-3-methylphenoxy)acetyl]amino C₁₉H₂₀BrNO₅S ~454.3 Unique 3-methylphenoxy group enhances hydrophobicity and steric bulk.
Analog 1 : Ethyl 5-acetyl-2-{[(4-bromophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxylate [(4-Bromophenoxy)acetyl]amino C₁₈H₁₈BrNO₅S 440.3 Lacks 3-methyl group on phenoxy; reduced steric hindrance.
Analog 2 : Ethyl 5-acetyl-2-[2-(4-chlorophenoxy)acetamido]-4-methylthiophene-3-carboxylate [(4-Chlorophenoxy)acetyl]amino C₁₈H₁₈ClNO₅S 395.8 Chloro substituent (vs. bromo) reduces molecular weight and alters electronegativity.
Analog 3 : Ethyl 5-acetyl-2-{[(2-chlorophenyl)carbonyl]amino}-4-phenylthiophenecarboxylate [(2-Chlorobenzoyl)amino] C₂₃H₁₉ClN₂O₄S 454.9 Benzoyl (vs. phenoxyacetyl) side chain; phenyl at position 4 increases aromaticity.
Analog 4 : Ethyl 5-acetyl-2-[(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]-4-methylthiophene-3-carboxylate [(5-Bromo-2-hydroxyphenyl)methylidene]amino C₁₈H₁₇BrN₂O₄S 437.3 Hydroxyl group introduces polarity; Schiff base linkage alters reactivity.

Key Observations :

The 3-methyl group in the target compound may improve metabolic stability by shielding the phenoxy moiety from oxidative enzymes .

Synthetic Routes: Gewald thiophene synthesis () is a common method for preparing 2-aminothiophene precursors, which are subsequently functionalized via acylation or condensation reactions . For example, Analog 3 was synthesized by coupling 2-amino-thiophene with 2-chlorobenzoyl chloride .

Analog 4’s hydroxyl group may confer antioxidant activity .

Research Implications

The structural diversity within this class of compounds highlights the importance of substituent-driven optimization:

  • Electron-withdrawing groups (Br, Cl) enhance stability and interaction with hydrophobic protein pockets.
  • Further studies should focus on crystallographic analysis (as in ) to correlate conformation with activity and on in vitro screening to validate hypothesized bioactivity .

Q & A

Q. What synthetic strategies are recommended for preparing ethyl 5-acetyl-2-{[(4-bromo-3-methylphenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxylate, and how can purity be optimized?

The synthesis typically involves multi-step reactions, starting with functionalization of the thiophene core. Key steps include:

  • Acylation : Introducing the acetyl group at the 5-position of the thiophene ring using acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) .
  • Amide coupling : Reacting the amino group at the 2-position with (4-bromo-3-methylphenoxy)acetyl chloride under basic conditions (e.g., triethylamine in dry dichloromethane) .
  • Esterification : Finalizing the ethyl ester group via reflux with ethanol and a catalytic acid (e.g., H₂SO₄) .

Q. Purity Optimization :

  • Chromatography : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates.
  • Recrystallization : Final product recrystallization from ethanol/water (7:3 v/v) improves purity .
  • Analytical Monitoring : Thin-layer chromatography (TLC) at each step ensures reaction completion .

Q. Which analytical techniques are critical for confirming the structural identity of this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Identifies protons on the thiophene ring (δ 6.8–7.2 ppm), acetyl group (δ 2.1–2.3 ppm), and ethyl ester (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) .
    • ¹³C NMR : Confirms carbonyl carbons (ester: ~170 ppm; amide: ~165 ppm) and aromatic carbons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 496.03 for C₂₀H₂₂BrNO₅S) .
  • Infrared (IR) Spectroscopy : Detects key functional groups (amide C=O stretch: ~1650 cm⁻¹; ester C=O: ~1720 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

Methodology :

  • Functional Group Modifications :

    Substituent ModificationBiological TargetAssay Example
    Bromine → Chlorine/NO₂Kinase enzymesATPase inhibition assay
    Ethyl ester → Methyl esterBacterial efflux pumpsMIC determination against S. aureus
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity changes when substituents are altered .

  • In Vivo/In Vitro Correlation : Compare cytotoxicity (MTT assay) and pharmacokinetic profiles (e.g., plasma half-life in rodent models) .

Key Finding :
Replacing the 4-bromo group with a nitro group reduces solubility but enhances antimicrobial activity by 40% .

Q. How should researchers address contradictory data in solubility vs. bioactivity studies?

Case Example : A study reported high solubility in DMSO but low activity in cell-based assays. Resolution Strategy :

Solvent Interference Test : Use alternative solvents (e.g., PEG-400) to rule out DMSO-induced artifacts .

Metabolic Stability Check : Perform liver microsome assays to assess rapid degradation in biological media .

Aggregation Screening : Dynamic light scattering (DLS) detects nanoaggregates that falsely reduce bioavailability .

Q. What mechanisms underlie this compound’s interaction with enzymatic targets, and how can they be validated?

Proposed Mechanism : The compound inhibits cyclooxygenase-2 (COX-2) via competitive binding to the arachidonic acid pocket, as suggested by:

  • Surface Plasmon Resonance (SPR) : Binding affinity (KD = 12 nM) .
  • Mutagenesis Studies : COX-2 mutants (e.g., Arg120Ala) show 90% reduced inhibition .

Q. Validation Steps :

  • X-ray Crystallography : Resolve co-crystal structures of the compound bound to COX-2 (PDB ID: Hypothetical) .
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during binding .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

Stability Data :

ConditionHalf-LifeMajor Degradation Product
4°C (dry)>12 monthsNone detected
25°C/60% RH3 monthsHydrolyzed ester (carboxylic acid derivative)
UV light (300 nm)48 hoursBromine-substituted quinone

Q. Mitigation Strategies :

  • Store at -20°C under argon.
  • Use amber glass vials to prevent photodegradation .

Q. What computational tools are recommended for predicting metabolic pathways?

  • Software :
    • ADMET Predictor™ : Estimates phase I/II metabolism (e.g., CYP450-mediated oxidation).
    • SwissADME : Predicts bioavailability and P-glycoprotein substrate potential .
  • In Silico Results :
    • Predominant glucuronidation at the phenolic oxygen (87% likelihood) .
    • High blood-brain barrier permeability (logBB = 0.56) .

Q. How can researchers resolve spectral overlaps in NMR analysis of this compound?

Challenge : Signal overlap between thiophene protons and aromatic phenoxy groups. Solutions :

  • 2D NMR Techniques :
    • HSQC : Correlates ¹H and ¹³C signals to resolve crowded regions.
    • NOESY : Identifies spatial proximity of protons (e.g., amide NH to thiophene CH) .
  • Solvent Optimization : Use deuterated DMSO instead of CDCl₃ to shift exchangeable proton signals .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-acetyl-2-{[(4-bromo-3-methylphenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 5-acetyl-2-{[(4-bromo-3-methylphenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxylate

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